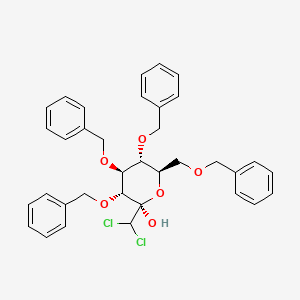
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose is a derivative of D-glucopyranose, characterized by the presence of benzyl groups at the 2, 3, 4, and 6 positions and a dichloromethyl group at the 1 position. This compound is often used as an intermediate in the synthesis of various pharmaceutical and chemical products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose typically involves the reaction of 2,3,4,6-Tetra-O-benzyl-D-glucono-1,5-lactone with dichloromethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of strong bases or acids.
Major Products Formed
The major products formed from these reactions include various derivatives of D-glucopyranose, which can be further utilized in the synthesis of pharmaceuticals and other chemical compounds .
Scientific Research Applications
2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of drugs for the treatment of diseases such as diabetes and cancer.
Industry: The compound is used in the production of various chemical products, including polymers and surfactants
Mechanism of Action
The mechanism of action of 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can inhibit or activate these enzymes, leading to changes in metabolic pathways. The dichloromethyl group plays a crucial role in these interactions by forming covalent bonds with the active sites of the enzymes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: This compound lacks the dichloromethyl group and is used in similar applications but with different reactivity.
2,3,4,6-Tetra-O-benzyl-D-galactopyranose: Similar in structure but differs in the configuration of the hydroxyl groups.
1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: Contains acetyl groups instead of benzyl groups, leading to different chemical properties
Uniqueness
The presence of the dichloromethyl group in 2,3,4,6-Tetra-O-benzyl-1-C-dichloromethyl-D-glucopyranose imparts unique reactivity and specificity in its interactions with enzymes and other molecular targets. This makes it a valuable compound in the synthesis of specialized pharmaceuticals and chemical products .
Properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-(dichloromethyl)-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36Cl2O6/c36-34(37)35(38)33(42-24-29-19-11-4-12-20-29)32(41-23-28-17-9-3-10-18-28)31(40-22-27-15-7-2-8-16-27)30(43-35)25-39-21-26-13-5-1-6-14-26/h1-20,30-34,38H,21-25H2/t30-,31-,32+,33-,35-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTHNDHHKHNGJB-ZXRSUHRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2C(C(C(C(O2)(C(Cl)Cl)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@H]([C@@](O2)(C(Cl)Cl)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H36Cl2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140658-50-0 |
Source


|
| Record name | 1,1-Dichloro-1-deoxy-3,4,5,7-tetrakis-O-(phenylmethyl)-α-D-gluco-2-heptulopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140658-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2S,3S,4R,5R)-4-iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B1149271.png)

![N-[2-[5-acetamido-6-(4-aminophenoxy)-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B1149278.png)
![6-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1149279.png)


